

# physicochemical properties of 3,5-Dichloro-2-nitroaniline

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## Compound of Interest

Compound Name: 3,5-Dichloro-2-nitroaniline

Cat. No.: B190037

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An In-depth Technical Guide to the Physicochemical Properties of **3,5-Dichloro-2-nitroaniline**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **3,5-Dichloro-2-nitroaniline** (CAS No. 122584-83-2). The document details its fundamental chemical and physical characteristics, outlines detailed experimental protocols for their determination, and presents a logical workflow for such characterization.

## Core Physicochemical Data

The fundamental properties of **3,5-Dichloro-2-nitroaniline** are summarized below. It is important to note that while data for its molecular formula and weight are well-established, specific experimental values for properties like melting point, boiling point, pKa, and logP are not readily available in public literature. In such cases, data for structurally similar isomers are provided for reference.

Property	Value	Source
CAS Number	122584-83-2	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>6</sub> H <sub>4</sub> Cl <sub>2</sub> N <sub>2</sub> O <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	207.01 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[6]</a>
Physical State	Solid	<a href="#">[2]</a>
Melting Point	Data not available. (For isomer 4,5-Dichloro-2-nitroaniline: 177-179 °C)	<a href="#">[7]</a>
Boiling Point	Data not available. (For related compound 3,5-Dichloroaniline: 260 °C @ 741 mmHg)	<a href="#">[8]</a>
Solubility	Data not available. (For related compound 3,5-Dichloroaniline: Insoluble in water; soluble in alcohol, ether, benzene, chloroform, and hot petroleum ether)	<a href="#">[8]</a>
pKa	Data not available.	
logP (Octanol/Water)	Data not available. (Computed XLogP3 for isomer 2,3- Dichloro-5-nitroaniline: 2.6)	<a href="#">[9]</a>

## Experimental Protocols for Physicochemical Characterization

The following sections detail standard methodologies for determining the key physicochemical properties of a solid organic compound like **3,5-Dichloro-2-nitroaniline**.

### Melting Point Determination (Capillary Method)

The capillary method is a common and straightforward technique for determining the melting point of a crystalline solid.[10]

**Principle:** A small, powdered sample is heated at a controlled rate, and the temperature range over which the substance transitions from a solid to a liquid is observed.[10] Pure compounds typically exhibit a sharp melting point range (0.5-1.0°C), while impurities lead to a depressed and broader melting range.[11]

**Methodology:**

- **Sample Preparation:** Ensure the sample is completely dry and finely powdered.[10]
- **Capillary Packing:** Press the open end of a capillary tube into the powdered sample. Tap the sealed end on a hard surface to compact the sample to a height of 2-4 mm.[12]
- **Apparatus Setup:** Place the packed capillary tube into a melting point apparatus (e.g., DigiMelt or Mel-Temp).[13]
- **Approximate Determination:** Heat the sample rapidly (10-20 °C/minute) to find an approximate melting range.[12]
- **Accurate Determination:** Allow the apparatus to cool to about 10-15 °C below the approximate melting point.[12] Insert a new sample and heat slowly at a rate of 1-3 °C/minute.[12]
- **Observation and Recording:** Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2). The melting point is reported as the range T1-T2.[12]

## Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[14]

**Principle:** A surplus of the solid compound is agitated in a specific solvent (e.g., water) at a constant temperature for a sufficient period to reach equilibrium. The concentration of the dissolved compound in the saturated solution is then measured.

**Methodology:**

- Preparation: Add an excess amount of **3,5-Dichloro-2-nitroaniline** to a vial containing a known volume of distilled water (or a relevant buffer). The presence of undissolved solid must be visible.[14]
- Equilibration: Seal the vial and place it in a shaker bath at a constant, controlled temperature. Agitate the mixture for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached.[14]
- Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated supernatant from the excess solid using centrifugation or filtration. Ensure the separation method does not alter the temperature or composition of the sample.
- Quantification: Accurately measure the concentration of the dissolved compound in the clear supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
- Calculation: Express the solubility as mass per unit volume (e.g., mg/L or g/100 mL) at the specified temperature.[15]

## pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly precise and common method for determining the acid dissociation constant (pKa) of a substance.[16][17]

**Principle:** The pH of a solution containing the analyte is monitored as a known concentration of a strong acid or base is added incrementally. The pKa is the pH at which the analyte is 50% ionized, which corresponds to the midpoint of the titration curve's buffer region.[18]

**Methodology:**

- Solution Preparation: Dissolve an accurately weighed amount of **3,5-Dichloro-2-nitroaniline** in a suitable solvent (often a co-solvent system like water/methanol if aqueous solubility is low).

- Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode.
- Titration: Add a standardized solution of strong base (e.g., NaOH) in small, precise increments using a burette. After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.
- Data Analysis: Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.
- pKa Determination: Determine the equivalence point, which is the point of steepest inflection on the curve. The half-equivalence point (half the volume of titrant needed to reach the equivalence point) corresponds to the pH where  $\text{pH} = \text{pKa}$ .<sup>[18]</sup> A first derivative plot ( $\Delta\text{pH}/\Delta V$  vs.  $V$ ) can be used to accurately locate the equivalence point.<sup>[18]</sup>

## LogP Determination (Shake-Flask Method)

The octanol-water partition coefficient (P) and its logarithm (logP) are key indicators of a compound's lipophilicity. The shake-flask method is the traditional approach for its measurement.<sup>[16][19]</sup>

**Principle:** The compound is partitioned between two immiscible liquid phases, typically n-octanol and water. The ratio of the compound's equilibrium concentration in the organic phase to its concentration in the aqueous phase defines the partition coefficient (P).<sup>[19][20]</sup>

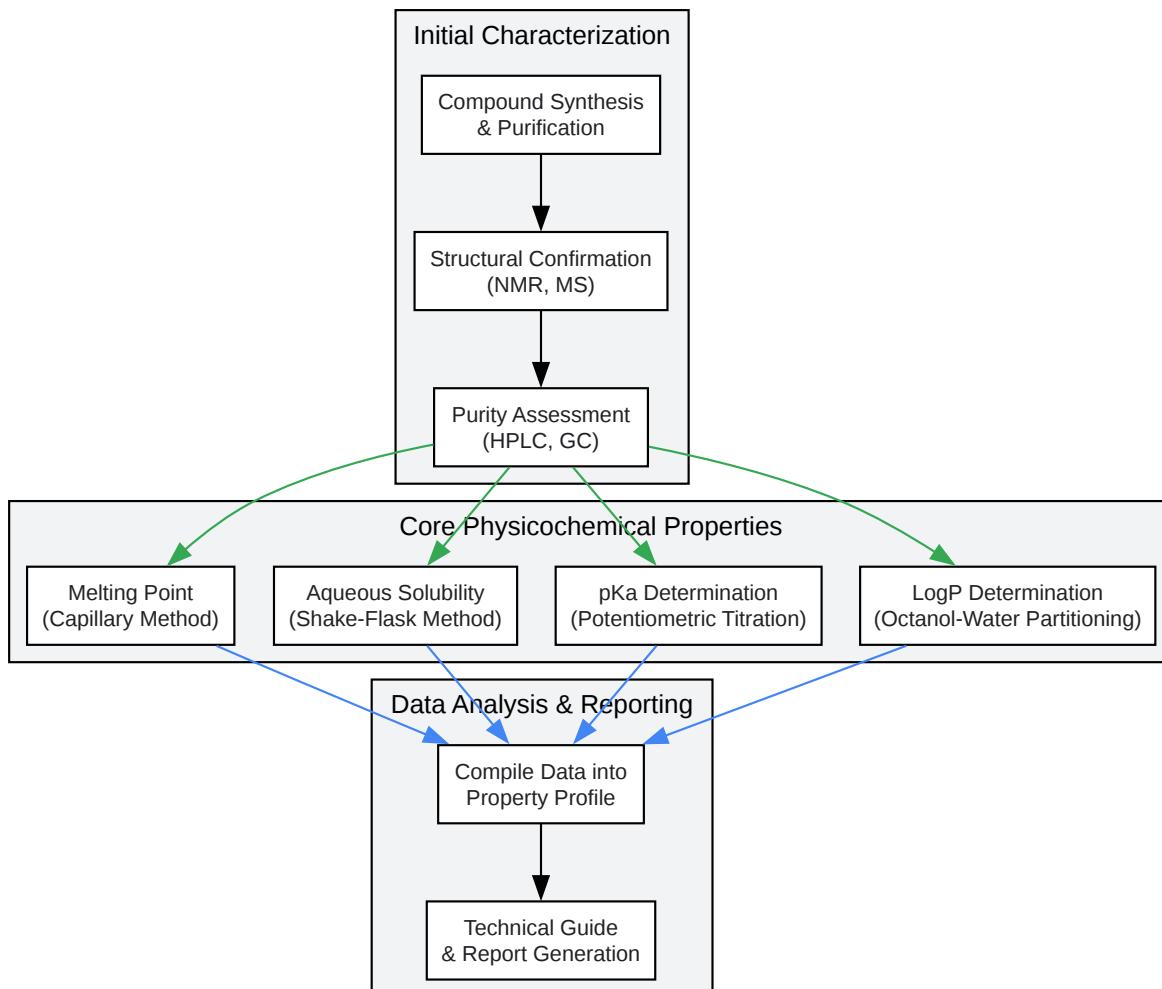
### Methodology:

- Phase Pre-saturation: Pre-saturate the n-octanol with water and the water (typically a pH 7.4 buffer) with n-octanol by mixing them and allowing the phases to separate.<sup>[21]</sup>
- Sample Preparation: Prepare a stock solution of **3,5-Dichloro-2-nitroaniline** in the pre-saturated n-octanol.
- Partitioning: Add a known volume of the stock solution to a known volume of the pre-saturated aqueous phase in a separatory funnel.

- Equilibration: Shake the funnel for a sufficient time to allow the compound to reach partition equilibrium between the two phases.[16]
- Phase Separation: Allow the layers to separate completely. Carefully collect samples from both the n-octanol and the aqueous layers.
- Quantification: Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).
- Calculation: Calculate the partition coefficient (P) using the formula:  $P = [\text{Concentration in Octanol}] / [\text{Concentration in Aqueous Phase}]$ . The logP is the base-10 logarithm of P.[19][20]

## Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the physicochemical characterization of a novel chemical entity.

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